molecular formula C17H22N4O3S B2963413 (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1448123-95-2

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2963413
CAS RN: 1448123-95-2
M. Wt: 362.45
InChI Key: LQBXIMHFZNLGCJ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is found in many biologically active compounds and is known for its versatility in drug discovery . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms . This ring is also common in many biologically active compounds.


Molecular Structure Analysis

The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which is known for its stereogenicity of carbons . The spatial orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Synthetic Methods and Applications

  • One-Pot Synthesis Techniques : A study by Kaur and Kumar (2018) demonstrates an efficient one-pot synthetic procedure for related pyrrole derivatives, highlighting the economic synthesis of such compounds with good yields (Kaur & Kumar, 2018).

  • Building Blocks in Organic Synthesis : Research by Guinchard et al. (2005) describes tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as novel N-(Boc) nitrone equivalents, emphasizing their utility as building blocks in organic synthesis due to their easy preparation and reactivity with organometallics (Guinchard et al., 2005).

Material Science and Structural Analysis

  • Crystallographic and Conformational Analyses : Huang et al. (2021) conducted a detailed study on boric acid ester intermediates, providing insights into the molecular structures, DFT calculations, and physicochemical properties. This research underscores the importance of these compounds in understanding molecular interactions and design (Huang et al., 2021).

Biological Activities and Potential Applications

  • Antimicrobial and Biological Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, reporting favorable herbicidal and insecticidal activities. This study highlights the potential of such compounds in developing new agrochemicals (Wang et al., 2015).

  • Antiestrogenic Activities : Jones et al. (1979) explored the synthesis and antiestrogenic activity of related compounds, demonstrating potent activity through both oral and subcutaneous administration. This research suggests possible therapeutic applications in hormone-related conditions (Jones et al., 1979).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic applications. Pyrrolidine and 1,2,3-triazole derivatives are areas of active research due to their wide range of biological activities .

properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-17(2,3)25(23,24)14-9-10-20(12-14)16(22)15-11-18-21(19-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXIMHFZNLGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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